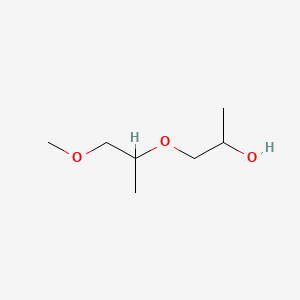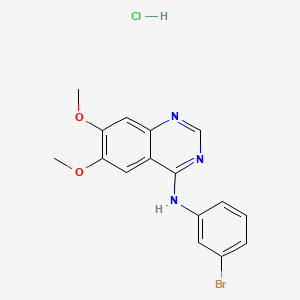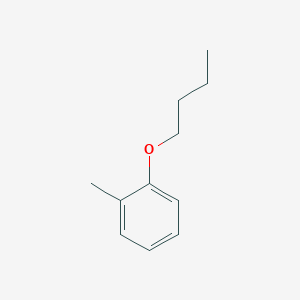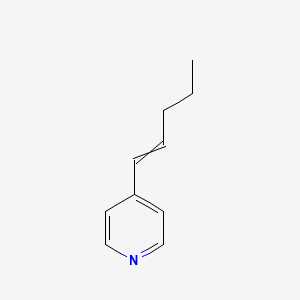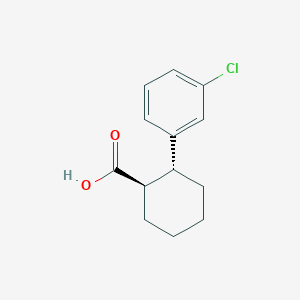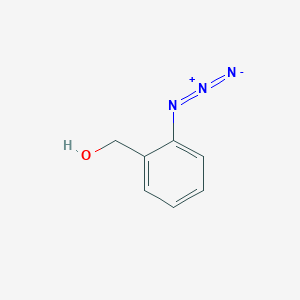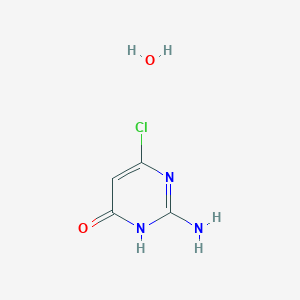![molecular formula C8H14O B3420942 Bicyclo[2.2.1]heptanemethanol CAS No. 2064-02-0](/img/structure/B3420942.png)
Bicyclo[2.2.1]heptanemethanol
Vue d'ensemble
Description
Bicyclo[2.2.1]heptanemethanol is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.1962 . It is also known by other names such as 2-Norbornanemethanol, CPC 1207, and Experimental chemotherapeutant 1,207 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in various studies . One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates . Another method uses photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, an asymmetric approach to Bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . Another study discusses a photocatalytic cycloaddition reaction that provides unified access to Bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 126.1962 and a molecular formula of C8H14O . More detailed properties such as boiling point, density, and solubility are not provided in the retrieved sources.Applications De Recherche Scientifique
Molecular Structure and Reactivity
Bicyclo[2.2.1]heptanemethanol, commonly referred to as norbornane, is a compound of interest in pharmaceutical research. Buchbauer and colleagues highlighted its importance not only as a medicinal compound but also as a test molecule for studying structure-activity relationships due to its unique molecular shape and fixed position of substituents (Buchbauer & Pauzenberger, 1991).
Synthetic Applications
Yamamoto et al. described the enantioselective synthesis of functionalized bicyclo[2.2.1]heptane derivatives, which serve as intermediates for chiral synthesis of santalenes and santalols, indicating its utility in creating complex organic compounds (Arai, Yamamoto, & Koizumi, 1986).
Enzymatic Resolution and Building Blocks
Königsberger et al. explored the enzymatic resolution of endo-bicyclo[2.2.1]hept-2-yl butybates, finding that steric factors influence enantioselection. This method provides enantiomerically enriched building blocks for cyclopentane and -hexane systems (Königsberger et al., 1989).
Photocycloadditions
Rigotti and Bach reported on a visible light-driven approach to synthesizing bicyclo[2.2.1]hexanes, which are increasingly used in medicinal chemistry. Their method allows for further functionalizations, broadening the scope of chemical space explored (Rigotti & Bach, 2022).
Electrophilic Reactions and Oxygenation
Olah and Ramaiah studied the oxygenation of bicyclo[2.2.1]heptane with nitronium tetrafluoroborate, demonstrating the versatility of this compound in reactions to form new derivatives (Olah & Ramaiah, 1993).
Synthesis of Alicyclic Polyimides
Matsumoto's work on the synthesis of fully alicyclic polyimides from 2, 5(6)-Bis(aminomethyl)bicyclo[2.2.1]heptane provides insight into the potential applications of this compound in creating new polymeric materials (Matsumoto, 2001).
Orientations Futures
The future directions for the study and application of Bicyclo[2.2.1]heptanemethanol could involve further exploration of its synthesis methods, particularly those that allow for the creation of a wide range of derivatives . This could open up new opportunities for the investigation of chemical space .
Mécanisme D'action
Target of Action
The primary targets of Bicyclo[22This compound is a structural moiety embedded in numerous compounds with various functions
Mode of Action
The synthesis of Bicyclo[2.2.1]heptanes involves a distinct mechanism catalyzed by gold (Au), specifically through cycloisomerizations of 3-alkoxyl-1,6-diynes . The reaction involves a key allyl-gold species . This information might provide some insights into the possible interactions of Bicyclo[2.2.1]heptanemethanol with its targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22The compound’s structural similarity to other bioactive compounds suggests it may influence several biochemical pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Bicyclo[22Its molecular weight is 126.1962 , which is within the range generally favorable for oral bioavailability
Result of Action
The molecular and cellular effects of Bicyclo[22Given its structural similarity to other bioactive compounds, it may have diverse effects depending on the specific targets and pathways it interacts with .
Analyse Biochimique
Biochemical Properties
It is known that the bicyclo[2.2.1]heptane scaffold, which is a part of Bicyclo[2.2.1]heptanemethanol, is a privileged molecular structure embedded in numerous compounds with various functions .
Cellular Effects
It has been shown that similar compounds can cause bacterial SOS response , indicating that this compound might have similar effects.
Molecular Mechanism
It is known that similar compounds can be involved in enamine catalysis or Brønsted acid catalysis .
Propriétés
IUPAC Name |
1-bicyclo[2.2.1]heptanylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-8-3-1-7(5-8)2-4-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSJYHFIJLTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472993 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69102-73-4, 2064-02-0 | |
| Record name | Bicyclo[2.2.1]heptanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


